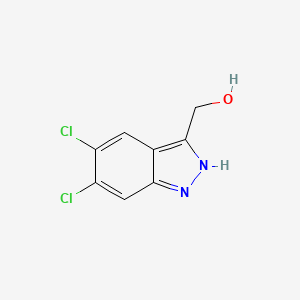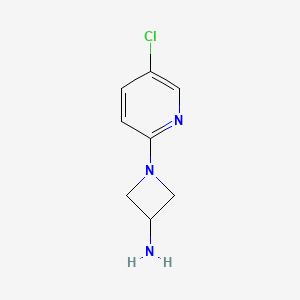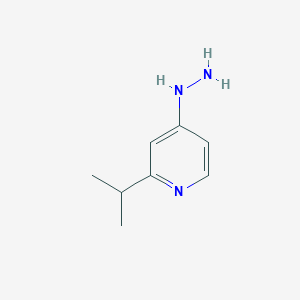
4-Hydrazinyl-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2-isopropylpyridine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of a hydrazine group at the 4-position and an isopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-isopropylpyridine typically involves the reaction of 2-isopropylpyridine with hydrazine. The process can be summarized as follows:
Starting Material: 2-Isopropylpyridine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.
The reaction proceeds through the nucleophilic attack of hydrazine on the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-2-isopropylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or pathways. This interaction can result in antimicrobial or antifungal effects, among other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinylpyridine: Lacks the isopropyl group, making it less hydrophobic.
2-Isopropylpyridine: Lacks the hydrazine group, reducing its reactivity.
4-Hydrazinyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Hydrazinyl-2-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2-propan-2-ylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N3/c1-6(2)8-5-7(11-9)3-4-10-8/h3-6H,9H2,1-2H3,(H,10,11) |
Clé InChI |
HLFMIKHVUCRDHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
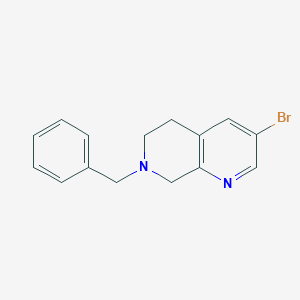
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
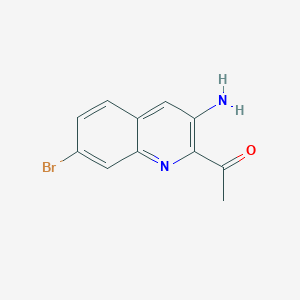
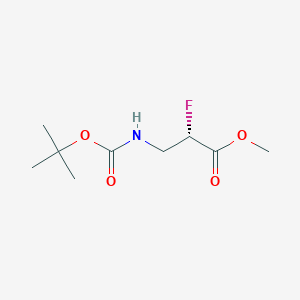
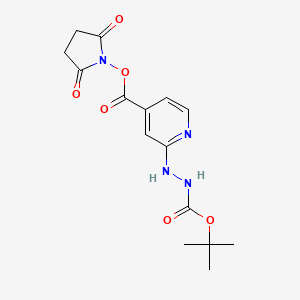
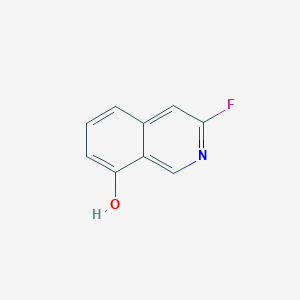
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
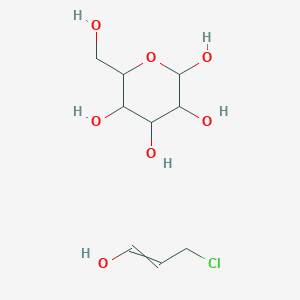
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
